Isooctyl hydrogen 2-butenedioate

Description

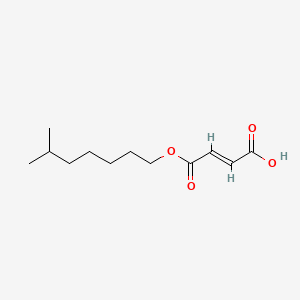

Isooctyl hydrogen 2-butenedioate is a monoester derivative of 2-butenedioic acid (maleic or fumaric acid), where one carboxylic acid group is esterified with isooctyl alcohol, and the other remains as a free carboxylic acid. This compound is structurally significant in polymer chemistry, acting as a monomer or intermediate in synthesizing resins, coatings, or specialty polymers. Its isooctyl chain confers hydrophobic properties, influencing solubility and reactivity compared to shorter-chain analogs .

Properties

CAS No. |

93858-88-9 |

|---|---|

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

(E)-4-(6-methylheptoxy)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C12H20O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7+ |

InChI Key |

FDNBQVCBHKEDOJ-BQYQJAHWSA-N |

Isomeric SMILES |

CC(C)CCCCCOC(=O)/C=C/C(=O)O |

Canonical SMILES |

CC(C)CCCCCOC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isooctyl hydrogen 2-butenedioate can be synthesized through the esterification of maleic acid with isooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Isooctyl hydrogen 2-butenedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Scientific Research Applications

Scientific Research Applications

Isooctyl hydrogen 2-butenedioate has been investigated for several scientific applications, including:

1. Surfactant Development

- It serves as a precursor for surfactants used in various formulations, including detergents and emulsifiers. Its ability to lower surface tension makes it valuable in enhancing the stability of emulsions.

2. Polymer Chemistry

- The compound is utilized in the synthesis of polymers and copolymers, particularly in modifying the properties of plastics and elastomers. Its incorporation can improve flexibility and impact resistance in polymer matrices.

3. Coatings and Adhesives

- This compound is employed in formulating coatings and adhesives due to its adhesive properties and ability to enhance film formation.

4. Biomedical Applications

- Research indicates potential applications in drug delivery systems where its ester functionalities can be exploited for controlled release mechanisms.

Case Study 1: Surfactant Efficacy

A study demonstrated that formulations containing this compound exhibited superior wetting properties compared to traditional surfactants. This was attributed to its lower surface tension and improved spreading characteristics on various substrates.

Case Study 2: Polymer Modification

In a polymer modification experiment, the addition of this compound to a polyvinyl chloride (PVC) matrix resulted in enhanced thermal stability and mechanical properties. The modified PVC showed a significant increase in elongation at break and tensile strength, making it suitable for more demanding applications.

Case Study 3: Drug Delivery Systems

Research involving drug encapsulation revealed that this compound-based carriers provided controlled release profiles for hydrophobic drugs. The study highlighted the compound's compatibility with various active pharmaceutical ingredients (APIs), suggesting its potential in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of isooctyl hydrogen 2-butenedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of enzymes, leading to the release of isooctanol and maleic acid. These products can then participate in further biochemical pathways .

Comparison with Similar Compounds

Butyl Hydrogen 2-Butenedioate (CAS 852042-04-7)

Structural Differences :

- Alkyl Group : Butyl (C₄H₉) vs. Isooctyl (C₈H₁₇).

- Branching : Linear butyl vs. branched isooctyl.

Functional Implications :

- Solubility: Isooctyl’s branched structure enhances solubility in non-polar solvents (e.g., toluene, hexane) compared to butyl derivatives, which are more polar .

- Polymer Properties : Isooctyl esters reduce glass transition temperatures (Tg) in polymers due to increased chain flexibility, whereas butyl esters may yield stiffer matrices .

- Reactivity : Both compounds react with amines and isocyanates, but isooctyl’s steric bulk may slow ester hydrolysis compared to butyl analogs .

Tiamulin Hydrogen Fumarate (CAS Not Provided)

Structural Differences :

- Core Acid : Fumaric acid (E-isomer of 2-butenedioic acid) vs. maleic acid (Z-isomer).

- Application : Pharmaceutical (antibiotic salt) vs. industrial polymer use.

Functional Implications :

Benzilic Acid (CAS 76-93-7)

Structural Differences :

- Core Structure: Diphenylacetic acid derivative vs. monoester of 2-butenedioic acid.

Functional Implications :

- Reactivity: Benzilic acid undergoes keto-enol tautomerism, unlike the conjugated diene system in 2-butenedioate esters, which facilitates radical polymerization .

- Applications : Primarily used in organic synthesis (e.g., anticholinergic drugs) rather than polymer chemistry .

Research Findings and Industrial Relevance

- Polymer Synthesis : Isooctyl hydrogen 2-butenedioate’s bulky ester group reduces crystallinity in polymers, improving flexibility and adhesion in coatings compared to butyl analogs .

- Safety Handling : Derived from isooctyl alcohol’s hazards, this ester requires storage away from oxidizing agents (e.g., perchlorates, permanganates) and strong acids/bases to prevent explosive decomposition .

- Pharmaceutical Contrast : Unlike tiamulin’s fumarate, this compound lacks FDA approval for medical use due to insufficient toxicity studies, limiting its role to industrial applications .

Biological Activity

Isooctyl hydrogen 2-butenedioate, a compound derived from the esterification of isooctyl alcohol and maleic acid, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications based on existing research.

This compound is characterized by its molecular formula and molecular weight of approximately 230.3 g/mol. The compound features a butenedioate moiety, which is known for its reactivity in various biological contexts.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, research on acylhydrazone derivatives revealed varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 1.95 to 500 µg/mL, demonstrating their potential as antimicrobial agents .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | 1.95 | 3.91 | Strong |

| Compound B | 7.81 | 15.62 | Moderate |

| Compound C | 31.25 | 62.5 | Mild |

| This compound | TBD | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any compound intended for therapeutic use. In vitro studies have shown that certain derivatives exhibit cytotoxic effects at specific concentrations. For example, one study indicated that a related compound caused approximately 40% cytotoxicity at a concentration of 75 µM .

In contrast, the cytotoxicity of this compound remains to be fully characterized; however, preliminary data suggest it may have a favorable safety profile with low cytotoxicity at therapeutic doses.

Case Studies

- Anticancer Potential : In a study focusing on the anticancer properties of related compounds, it was found that certain derivatives induced apoptosis in cancer cell lines through mechanisms involving tubulin polymerization inhibition . While specific data on this compound is limited, its structural similarities suggest potential for similar mechanisms.

- Neuroprotective Effects : The neuroprotective properties of hydrogen sulfide-releasing agents have been highlighted in recent research, suggesting that compounds capable of modulating gasotransmitter levels could offer therapeutic benefits in ischemia-reperfusion injuries . this compound's ability to release biologically active species may position it as a candidate for further investigation in neuroprotection.

Future Directions

The biological activity of this compound warrants further exploration through:

- In Vivo Studies : To assess the therapeutic efficacy and safety in animal models.

- Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) Analysis : To optimize its chemical structure for enhanced potency and reduced toxicity.

Q & A

Q. Q1: What are the established synthetic pathways for isooctyl hydrogen 2-butenedioate, and how can experimental parameters (e.g., catalysts, solvents) be optimized for reproducibility?

Classification : Basic (Methodology-focused) Answer : this compound is synthesized via esterification of maleic anhydride with isooctyl alcohol under acidic or enzymatic catalysis. Key parameters include:

- Catalyst selection : Sulfuric acid (traditional) vs. lipases (enzymatic, greener alternative) .

- Solvent optimization : Use aprotic solvents (e.g., toluene) to minimize side reactions like hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Validate purity via NMR (δ ~5.8 ppm for conjugated alkene protons) and HPLC (>98% purity threshold) .

Q. Q2: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Classification : Basic (Analytical Validation) Answer :

- NMR : Confirm structure via -NMR (maleate doublet at δ 6.3–6.5 ppm; isooctyl chain protons at δ 0.8–1.5 ppm) and -NMR (carbonyl carbons at ~165–170 ppm) .

- IR : Detect ester carbonyl stretching (~1740 cm) and conjugated C=C (~1630 cm) .

- HPLC-MS : Use C18 columns (acetonitrile/water mobile phase) with ESI-MS to confirm molecular ion [M+H] at m/z 215.1 .

Q. Q3: What safety protocols are critical when handling this compound in laboratory settings?

Classification : Basic (Safety and Compliance) Answer :

- Storage : Inert atmosphere (N₂), amber glass containers at 4°C to prevent oxidation .

- Incompatibilities : Avoid strong bases (saponification risk) and oxidizing agents (explosive decomposition) .

- PPE : Nitrile gloves, fume hood for synthesis, and emergency eyewash stations .

Advanced Research Questions

Q. Q4: How does the stereoelectronic environment of this compound influence its reactivity in Diels-Alder reactions?

Classification : Advanced (Mechanistic Analysis) Answer : The electron-deficient dienophile character of the maleate moiety facilitates regioselective [4+2] cycloaddition. Key factors:

- Solvent effects : Polar aprotic solvents (DMF) enhance reaction rates by stabilizing transition states.

- Substituent effects : Isooctyl’s steric bulk reduces side reactions but may lower dienophile accessibility. Validate via DFT calculations (e.g., Gaussian09, B3LYP/6-31G*) to map frontier molecular orbitals .

Q. Q5: What computational models predict the biodegradation pathways of this compound in aquatic environments?

Classification : Advanced (Environmental Fate) Answer :

Q. Q6: How do structural modifications (e.g., alkyl chain length) affect the thermal stability of maleate esters like this compound?

Classification : Advanced (Structure-Property Relationships) Answer :

Q. Q7: How can contradictions in reported solubility data for this compound be resolved?

Classification : Advanced (Data Validation) Answer :

Q. Q8: What methodologies quantify the compound’s interaction with polymeric matrices for controlled-release applications?

Classification : Advanced (Applied Materials Science) Answer :

- DSC : Measure glass transition (T) shifts to assess polymer-plasticizer compatibility.

- Release kinetics : Franz cell diffusion assays (PBS, 37°C) with HPLC quantification .

Q. Q9: How does this compound modulate enzyme inhibition in vitro, and what assays validate these interactions?

Classification : Advanced (Biochemical Interactions) Answer :

Q. Q10: What high-throughput crystallography strategies resolve polymorphic forms of this compound?

Classification : Advanced (Structural Analysis) Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.